CGP 37849

描述

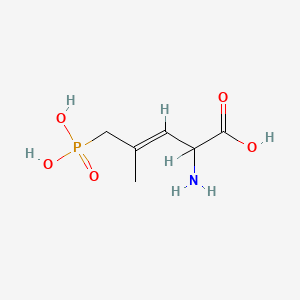

Structure

3D Structure

属性

IUPAC Name |

(E)-2-amino-4-methyl-5-phosphonopent-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12NO5P/c1-4(3-13(10,11)12)2-5(7)6(8)9/h2,5H,3,7H2,1H3,(H,8,9)(H2,10,11,12)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDYHNCZIGYIOGJ-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(C(=O)O)N)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(C(=O)O)N)/CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40873634 | |

| Record name | CGP 37849 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127910-31-0, 137424-81-8 | |

| Record name | CGP-37849 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127910310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-methyl-5-phosphono-3-pentenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137424818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CGP 37849 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-2-Amino-4-methyl-5-phosphono-3-pentenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CGP-37849 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76IND1BS43 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CGP 37849 on NMDA Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP 37849, also known as DL-(E)-2-amino-4-methyl-5-phosphono-3-pentenoic acid, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its unique properties, including oral activity and a favorable therapeutic window in preclinical models, have made it a valuable tool for investigating the physiological and pathological roles of NMDA receptors. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with the NMDA receptor, the functional consequences of this interaction, and the experimental methodologies used to characterize it.

Core Mechanism of Action: Competitive Antagonism at the Glutamate (B1630785) Binding Site

This compound functions as a competitive antagonist at the glutamate binding site of the NMDA receptor.[1][2][3][4][5][6] The NMDA receptor is a heterotetrameric ion channel typically composed of two GluN1 subunits and two GluN2 subunits. For the channel to open, both the neurotransmitter glutamate must bind to the GluN2 subunit and a co-agonist, either glycine (B1666218) or D-serine, must bind to the GluN1 subunit.

This compound directly competes with glutamate for its binding site on the GluN2 subunit. By occupying this site, this compound prevents glutamate from binding and subsequently prevents the conformational changes necessary for ion channel activation. This results in the inhibition of ion flux, primarily of Ca²⁺ and Na⁺, through the NMDA receptor channel. This mechanism has been confirmed through various experimental techniques, including radioligand binding assays and electrophysiological studies.[2][4][6]

Visualizing the Mechanism of Action

Caption: Competitive antagonism of this compound at the NMDA receptor glutamate binding site.

Quantitative Pharmacological Parameters

The potency and efficacy of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Binding Affinity of this compound

| Radioligand | Preparation | Kᵢ (nM) | Reference |

| [³H]-(±)-CPP | Rat brain postsynaptic density fractions | 35 | [2] |

| [³H]-L-glutamate | Rat brain postsynaptic density fractions | 220 | [2] |

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher affinity.

Table 2: In Vitro Functional Antagonism of this compound

| Agonist | Preparation | IC₅₀ (nM) | Reference |

| L-aspartate | Cultured mouse spinal cord neurones | 370 ± 180 | [6] |

| L-glutamate | Cultured mouse spinal cord neurones | 210 ± 25 | [6] |

| NMDA | Cultured mouse spinal cord neurones | Not explicitly stated, but selective blockade observed | [6] |

IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of an antagonist that inhibits 50% of the maximal response to an agonist.

Table 3: In Vivo Anticonvulsant Activity of this compound

| Animal Model | Seizure Type | Route of Administration | ED₅₀ (mg/kg) | Reference |

| Mice | Maximal Electroshock | p.o. | 21 | [2] |

| Mice | Maximal Electroshock | i.v. | 2.4 | [5] |

| Mice | Maximal Electroshock | i.p. | 0.4 | [5] |

| Rats | Maximal Electroshock | p.o. | 8-22 | [5] |

| Rats | Maximal Electroshock | i.v. | 0.9 | [5] |

| Rats | Maximal Electroshock | i.p. | 1.1 | [5] |

ED₅₀ (Median Effective Dose): The dose of a drug that produces a therapeutic effect in 50% of the population.

Experimental Protocols

The characterization of this compound's mechanism of action relies on well-established experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive Binding)

This protocol is adapted from studies investigating competitive antagonists at the NMDA receptor.[7]

Objective: To determine the binding affinity (Kᵢ) of this compound for the NMDA receptor by measuring its ability to displace a radiolabeled antagonist (e.g., [³H]-CPP).

Materials:

-

Rat brain cortical membranes (or other tissue rich in NMDA receptors)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Radioligand: [³H]-(±)-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid ([³H]-CPP)

-

Unlabeled Ligand for Non-specific Binding: A high concentration of unlabeled CPP (e.g., 10 µM)

-

Test Compound: this compound at various concentrations

-

Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)

-

Scintillation cocktail and liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard assay (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membranes + [³H]-CPP + Assay Buffer

-

Non-specific Binding (NSB): Membranes + [³H]-CPP + high concentration of unlabeled CPP

-

Competitive Binding: Membranes + [³H]-CPP + varying concentrations of this compound

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol is a general guide for assessing the functional antagonism of NMDA receptor-mediated currents in cultured neurons or brain slices.[8][9][10][11]

Objective: To measure the inhibitory effect of this compound on NMDA receptor-mediated ionic currents.

Materials:

-

Cultured neurons (e.g., hippocampal or cortical neurons) or acute brain slices

-

Artificial cerebrospinal fluid (aCSF) for brain slices or external solution for cultured cells

-

Internal (pipette) solution

-

NMDA receptor agonist (e.g., NMDA or glutamate)

-

This compound at various concentrations

-

Patch-clamp amplifier, micromanipulators, and data acquisition system

-

Borosilicate glass capillaries for pulling patch pipettes

Procedure:

-

Preparation: Prepare brain slices or cultured neurons for recording. Place the preparation in the recording chamber and perfuse with oxygenated aCSF or external solution.

-

Pipette Pulling and Filling: Pull patch pipettes to a resistance of 3-7 MΩ and fill with the internal solution.

-

Obtaining a Whole-Cell Recording:

-

Approach a neuron with the patch pipette under visual guidance (e.g., using DIC microscopy).

-

Apply gentle positive pressure to the pipette.

-

Once the pipette touches the cell membrane, release the pressure to form a high-resistance seal (GΩ seal).

-

Apply brief, gentle suction to rupture the membrane patch and achieve the whole-cell configuration.

-

-

Recording NMDA Currents:

-

Clamp the neuron at a negative holding potential (e.g., -70 mV) in voltage-clamp mode.

-

To isolate NMDA receptor currents, it is common to use a Mg²⁺-free external solution or to hold the cell at a depolarized potential to relieve the Mg²⁺ block. Additionally, AMPA and GABA receptor antagonists (e.g., CNQX and picrotoxin) are often included in the bath solution.

-

Apply the NMDA receptor agonist to the bath to evoke an inward current.

-

-

Application of this compound:

-

Once a stable baseline of NMDA-evoked currents is established, co-apply the agonist with different concentrations of this compound.

-

Record the reduction in the amplitude of the NMDA-evoked current.

-

-

Data Analysis:

-

Measure the peak amplitude of the NMDA-evoked current in the absence and presence of each concentration of this compound.

-

Calculate the percentage of inhibition for each concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

-

Signaling Pathways and Downstream Effects

The primary action of this compound is the direct blockade of the NMDA receptor ion channel. This prevents the influx of Ca²⁺, a critical second messenger that initiates numerous intracellular signaling cascades.

Downstream Consequences of NMDA Receptor Blockade

Caption: Downstream signaling consequences of NMDA receptor blockade by this compound.

By inhibiting Ca²⁺ influx, this compound can prevent the activation of downstream signaling molecules such as Calmodulin-dependent kinase II (CaMKII) and the transcription factor CREB (cAMP response element-binding protein). This can, in turn, affect gene expression and synaptic plasticity processes like Long-Term Potentiation (LTP), which is crucial for learning and memory. Furthermore, by preventing excessive Ca²⁺ entry, this compound can protect neurons from excitotoxicity, a key mechanism of neuronal damage in various neurological disorders.

Experimental and Logical Workflows

The investigation of this compound's mechanism of action follows a logical progression from in vitro characterization to in vivo validation.

Experimental Workflow for Characterizing an NMDA Receptor Antagonist

Caption: A typical experimental workflow for the characterization of a novel NMDA receptor antagonist.

Logical Relationship of Experimental Data

Caption: The logical interplay between different types of experimental data in defining the mechanism of action.

Conclusion

This compound is a well-characterized competitive antagonist of the NMDA receptor, acting at the glutamate binding site. Its high potency, selectivity, and oral bioavailability have established it as a critical research tool for exploring the multifaceted roles of NMDA receptors in the central nervous system. The data summarized and the methodologies detailed in this guide provide a solid foundation for researchers and drug development professionals working with this compound and in the broader field of NMDA receptor pharmacology.

References

- 1. Electrophysiological characterization of a novel potent and orally active NMDA receptor antagonist: this compound and its ethylester CGP 39551 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | NMDA Receptors | Tocris Bioscience [tocris.com]

- 4. This compound and CGP 39551: novel and potent competitive N-methyl-D-aspartate receptor antagonists with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The competitive NMDA receptor antagonists this compound and CGP 39551 are potent, orally-active anticonvulsants in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of competitive NMDA receptor antagonists on excitatory amino acid-evoked currents in mouse spinal cord neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

In-depth Technical Guide: Binding Affinity of CGP 37849 for NMDA Receptor Subunits

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to CGP 37849 and NMDA Receptors

This compound, chemically known as (E)-(±)-2-amino-4-methyl-5-phosphono-3-pentenoic acid, is a well-established competitive antagonist of the NMDA receptor.[1][2] It acts by binding to the glutamate (B1630785) recognition site on the GluN2 subunit of the NMDA receptor complex, thereby preventing the binding of the endogenous agonist glutamate and subsequent ion channel activation.[1] NMDA receptors are heterotetrameric ion channels, typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The GluN2 subunit has four different isoforms (GluN2A, GluN2B, GluN2C, and GluN2D), and the specific combination of these subunits within the receptor complex dictates its pharmacological and biophysical properties. Understanding the binding affinity of a competitive antagonist like this compound for each of these subunit combinations is crucial for elucidating its mechanism of action and predicting its physiological and therapeutic effects.

Quantitative Binding Affinity Data

Currently, specific binding affinity data (Ki or IC50 values) for this compound at recombinant NMDA receptors with defined subunit compositions (e.g., GluN1/GluN2A, GluN1/GluN2B, GluN1/GluN2C, and GluN1/GluN2D) are not available in the peer-reviewed scientific literature. The majority of published studies have utilized native tissue preparations, primarily from rat brain, which contain a heterogeneous population of NMDA receptor subtypes.

The available data from these studies are summarized in the table below.

| Preparation | Radioligand | Ki (nM) | Reference |

| Postsynaptic density fractions from rat brain | L-[3H]-glutamate | 220 | [1] |

| Postsynaptic density fractions from rat brain | [3H]-((+/-)-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonate) ([3H]-CPP) | 35 | [1] |

Note: The difference in Ki values is likely due to the different radioligands and experimental conditions used in the respective assays. The Ki of 35 nM, obtained through displacement of the competitive antagonist [3H]-CPP, is generally considered a more direct measure of the affinity of this compound for the glutamate binding site.

Experimental Protocols

To determine the binding affinity of a compound like this compound for specific NMDA receptor subunits, two primary experimental approaches are employed: radioligand binding assays using recombinant receptors and electrophysiological recordings from cells expressing defined receptor subunits.

Radioligand Binding Assay with Recombinant Receptors

This method allows for the direct measurement of the binding affinity of a compound to a specific NMDA receptor subtype expressed in a controlled cellular system.

Methodology:

-

Expression of Recombinant Receptors: cDNAs encoding the desired GluN1 and GluN2 subunits (e.g., GluN1a and GluN2A) are co-transfected into a suitable host cell line, such as Human Embryonic Kidney (HEK293) cells.

-

Membrane Preparation: After allowing for protein expression, the cells are harvested, and the cell membranes containing the recombinant NMDA receptors are isolated through a process of homogenization and centrifugation.

-

Competitive Binding Assay:

-

The prepared cell membranes are incubated with a known concentration of a radiolabeled competitive antagonist (e.g., [3H]-CPP) that binds to the glutamate site of the NMDA receptor.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.

-

The reaction is allowed to reach equilibrium.

-

-

Separation and Quantification: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters. The amount of radioactivity trapped on the filters is then quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This functional assay measures the ability of a compound to inhibit the ion channel activity of a specific NMDA receptor subtype in response to agonist application.

Methodology:

-

Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the desired GluN1 and GluN2 subunits. The oocytes are then incubated for several days to allow for the expression and assembly of functional NMDA receptors on the cell surface.

-

Two-Electrode Voltage Clamp Recording:

-

An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording.

-

The oocyte is continuously perfused with a recording solution.

-

-

Agonist Application and Antagonist Inhibition:

-

A baseline current is established.

-

The NMDA receptor agonists, glutamate and glycine, are applied to the oocyte, eliciting an inward current.

-

Increasing concentrations of the competitive antagonist (this compound) are co-applied with the agonists.

-

-

Data Analysis: The concentration of the antagonist that causes a 50% reduction in the agonist-evoked current (IC50) is determined by fitting the concentration-response data to a logistic function.

Mandatory Visualizations

Signaling and Experimental Workflow Diagrams

Caption: Workflow for determining Ki of this compound using a radioligand binding assay.

Caption: Logical relationship of competitive antagonism at the NMDA receptor.

Conclusion

This compound is a potent competitive antagonist of NMDA receptors with well-characterized binding affinities in native brain tissue. However, a significant knowledge gap exists regarding its specific affinity for different NMDA receptor subunit combinations. The experimental protocols detailed in this guide, namely radioligand binding assays with recombinant receptors and two-electrode voltage clamp electrophysiology, represent the standard methodologies to address this gap. Future research utilizing these techniques will be instrumental in fully elucidating the subunit selectivity of this compound, which will provide a more nuanced understanding of its pharmacological profile and potential therapeutic applications.

References

Unveiling the Pharmacological Profile of CGP 37849: A Competitive Antagonist at the NMDA Receptor

A Technical Guide for Researchers and Drug Development Professionals

Abstract

CGP 37849, chemically identified as DL-(E)-2-amino-4-methyl-5-phosphono-3-pentenoic acid, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its ability to be orally active has made it a significant tool in neuroscience research and a candidate for therapeutic development, particularly in the context of neurological disorders characterized by excessive NMDA receptor activation, such as epilepsy. This technical guide provides an in-depth overview of the pharmacological profile of this compound, presenting key quantitative data, detailed experimental methodologies for its characterization, and visual representations of its mechanism of action and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and the study of glutamatergic neurotransmission.

Introduction

The NMDA receptor, a subtype of ionotropic glutamate (B1630785) receptors, plays a pivotal role in excitatory synaptic transmission, synaptic plasticity, learning, and memory.[1] However, its overactivation can lead to excitotoxicity, a process implicated in the pathophysiology of various neurological conditions, including epilepsy, stroke, and neurodegenerative diseases.[2] Consequently, the development of NMDA receptor antagonists has been a major focus of neuropharmacology research.

This compound emerged as a promising compound due to its competitive mechanism of action at the glutamate binding site of the NMDA receptor and its notable in vivo potency following oral administration.[3][4] Unlike non-competitive antagonists that block the ion channel, competitive antagonists like this compound offer a potentially more nuanced modulation of receptor activity. This guide delves into the specifics of its pharmacological characteristics.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a comparative overview of its pharmacological profile.

Table 1: In Vitro Binding Affinity of this compound at the NMDA Receptor

| Radioligand | Preparation | K_i_ (nM) | Reference |

| L-[³H]-glutamate | Postsynaptic density (PSD) fractions from rat brain | 220 | [4] |

| [³H]-(±)-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonate ([³H]-CPP) | Rat brain membranes | 35 | [5][6] |

Note: The K_i_ (inhibitory constant) represents the concentration of this compound required to occupy 50% of the NMDA receptors in the presence of the radioligand. A lower K_i_ value indicates a higher binding affinity.

Table 2: In Vivo Anticonvulsant Potency of this compound

| Animal Model | Seizure Induction Method | Route of Administration | ED_50_ (mg/kg) | Reference |

| Mouse | Maximal Electroshock (MES) | Oral (p.o.) | 21 | [4][5] |

| Mouse | Maximal Electroshock (MES) | Intraperitoneal (i.p.) | 0.4 - 2.4 | [3] |

| Rat | Maximal Electroshock (MES) | Oral (p.o.) | 8 - 22 | [3] |

| Rat | Maximal Electroshock (MES) | Intravenous (i.v.) | 0.4 - 2.4 | [3] |

Note: The ED_50_ (median effective dose) is the dose of this compound that produces an anticonvulsant effect in 50% of the test animals.

Experimental Protocols

The characterization of this compound's pharmacological profile relies on standardized and reproducible experimental methodologies. This section provides detailed protocols for key assays used to determine its binding affinity and functional antagonism.

Radioligand Binding Assay for NMDA Receptor Affinity

This protocol outlines the procedure for a competitive binding assay to determine the affinity of this compound for the NMDA receptor using [³H]-CPP as the radioligand.

Materials:

-

Rat brain cortical membranes (prepared as a rich source of NMDA receptors)

-

[³H]-(±)-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonate ([³H]-CPP)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Non-specific binding control: 1 mM L-glutamate

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortices in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the membranes by high-speed centrifugation and wash them multiple times to remove endogenous glutamate. Resuspend the final membrane pellet in the assay buffer.

-

Assay Setup: In triplicate, prepare tubes for total binding, non-specific binding, and competitive binding.

-

Total Binding: Add assay buffer, [³H]-CPP (at a concentration close to its K_d_), and the membrane preparation.

-

Non-specific Binding: Add assay buffer, [³H]-CPP, 1 mM L-glutamate, and the membrane preparation.

-

Competitive Binding: Add assay buffer, [³H]-CPP, varying concentrations of this compound, and the membrane preparation.

-

-

Incubation: Incubate the tubes at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC_50_ (the concentration of this compound that inhibits 50% of the specific [³H]-CPP binding) from the resulting sigmoidal curve. Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Electrophysiological Recording in Hippocampal Slices

This protocol describes the method for assessing the functional antagonism of this compound on NMDA receptor-mediated synaptic responses in acute hippocampal slices.

Materials:

-

Rodent (rat or mouse)

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): NaCl, KCl, NaHCO₃, NaH₂PO₄, CaCl₂, MgSO₄, and glucose, continuously bubbled with 95% O₂ / 5% CO₂.

-

Sucrose-based cutting solution (for improved slice health)

-

Vibratome

-

Recording chamber with a perfusion system

-

Glass microelectrodes

-

Amplifier and data acquisition system

-

NMDA

-

This compound

Procedure:

-

Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated sucrose-based cutting solution. Rapidly dissect the brain and prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome in the ice-cold cutting solution.

-

Incubation: Transfer the slices to a holding chamber containing aCSF at room temperature and allow them to recover for at least 1 hour before recording.

-

Recording: Place a single slice in the recording chamber and perfuse with oxygenated aCSF at a constant rate.

-

Baseline Recording: Using a glass microelectrode filled with aCSF, record extracellular field excitatory postsynaptic potentials (fEPSPs) in the CA1 stratum radiatum while stimulating the Schaffer collateral pathway.

-

NMDA Application: After establishing a stable baseline, apply NMDA to the bath to induce a stable increase in the fEPSP amplitude or a depolarizing response.

-

This compound Application: While continuing to apply NMDA, co-perfuse with increasing concentrations of this compound.

-

Washout: After testing, wash out this compound and NMDA with aCSF to observe the reversibility of the antagonist effect.

-

Data Analysis: Measure the amplitude or slope of the fEPSP in the presence of NMDA alone and with different concentrations of this compound. Plot the percentage of inhibition of the NMDA-induced response against the this compound concentration to determine its IC_50_ for functional antagonism.

Visualization of Pathways and Workflows

Visual diagrams are essential for understanding the complex biological and experimental processes involved in the pharmacological characterization of this compound. The following diagrams were generated using Graphviz (DOT language) and adhere to the specified design constraints.

NMDA Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the NMDA receptor and the point of intervention for a competitive antagonist like this compound.

Caption: NMDA Receptor Signaling and this compound Inhibition.

Experimental Workflow for In Vitro Characterization

This diagram outlines the logical flow of the in vitro experiments used to characterize the binding and functional antagonism of this compound.

Caption: Workflow for In Vitro Analysis of this compound.

Conclusion

This compound is a well-characterized competitive NMDA receptor antagonist with high potency and oral bioavailability. The data and protocols presented in this guide highlight its significant inhibitory effects on NMDA receptor binding and function. Its profile as a selective, competitive antagonist makes it an invaluable tool for investigating the physiological and pathological roles of the NMDA receptor. Furthermore, its demonstrated anticonvulsant properties in animal models underscore its potential as a lead compound for the development of novel therapeutics for epilepsy and other neurological disorders associated with glutamatergic dysfunction. This technical guide serves as a foundational resource for researchers aiming to utilize or further investigate the pharmacological properties of this compound.

References

In Vivo Effects of CGP 37849 on Neuronal Activity: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

CGP 37849, chemically identified as DL-(E)-2-amino-4-methyl-5-phosphono-3-pentenoic acid, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its activity is primarily associated with the D-stereoisomer and the trans configuration of the molecule. This technical guide provides an in-depth overview of the in vivo effects of this compound on neuronal activity, with a focus on its anticonvulsant properties, electrophysiological impact, and behavioral outcomes. The document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents signaling pathways and experimental workflows through schematic diagrams.

Core Mechanism of Action: Competitive NMDA Receptor Antagonism

This compound exerts its effects by competitively binding to the glutamate (B1630785) recognition site on the NMDA receptor, thereby preventing the binding of the endogenous agonist, glutamate. This inhibitory action is specific to the NMDA receptor, with weak or no activity at other glutamate receptor subtypes, such as those for quisqualate and kainate, or at 18 other receptor binding sites.[1][2] The antagonism of the NMDA receptor by this compound leads to a reduction in the influx of Ca2+ ions into the postsynaptic neuron, a critical event in excitatory neurotransmission and synaptic plasticity.

Signaling Pathway of this compound Action

Caption: Competitive antagonism of the NMDA receptor by this compound.

Quantitative Data on In Vivo Efficacy

The anticonvulsant properties of this compound have been extensively studied in rodent models. The following tables summarize the effective dose 50 (ED50) values from key studies.

Table 1: Anticonvulsant Activity of this compound in Rodents

| Animal Model | Seizure Type | Route of Administration | ED50 (mg/kg) | Reference |

| Mouse | Maximal Electroshock | Oral (p.o.) | 8 - 22 | [3] |

| Rat | Maximal Electroshock | Oral (p.o.) | 8 - 22 | [3] |

| Mouse | Maximal Electroshock | Intravenous (i.v.) | 0.4 - 2.4 | [3] |

| Rat | Maximal Electroshock | Intravenous (i.v.) | 0.4 - 2.4 | [3] |

| Mouse | Maximal Electroshock | Intraperitoneal (i.p.) | 0.4 - 2.4 | [3] |

| Rat | Maximal Electroshock | Intraperitoneal (i.p.) | 0.4 - 2.4 | [3] |

| Mouse | Sound-induced | Intraperitoneal (i.p.) | Not specified |

Following oral administration, the duration of action of this compound is approximately 8 hours.[3]

Table 2: Electrophysiological Effects of this compound in Rats

| Brain Region | Neuronal Response | Route of Administration | Effective Dose (mg/kg) | Effect | Reference |

| Hippocampus | NMDA-evoked firing | Oral (p.o.) | 100 | Antagonized | [1] |

Detailed Experimental Protocols

In Vivo Electrophysiology: Iontophoretic Application in Anesthetized Rats

This protocol is designed to assess the direct effects of this compound on NMDA receptor-mediated neuronal excitation in the hippocampus.

Objective: To determine if orally administered this compound can antagonize the excitatory responses of hippocampal pyramidal cells to iontophoretically applied NMDA.

Animal Model:

-

Species: Rat (e.g., Wistar or Sprague-Dawley)

-

Anesthesia: Urethane or other suitable anesthetic.

Surgical Procedure:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Perform a craniotomy over the hippocampus.

-

A multi-barreled micropipette is lowered into the CA1 region of the hippocampus.

Electrode and Iontophoresis Setup:

-

Recording Barrel: Filled with a conducting solution (e.g., 2M NaCl) for recording extracellular single-unit activity.

-

Agonist Barrels: One barrel filled with N-methyl-D-aspartate (NMDA) solution. Other barrels may contain quisqualate and kainate solutions to test for selectivity.

-

Iontophoresis: A current is passed through the agonist barrels to eject the substances in a controlled manner.

Experimental Workflow:

-

Isolate a single, spontaneously active hippocampal pyramidal neuron.

-

Establish a baseline firing rate.

-

Apply NMDA iontophoretically to evoke an excitatory response (increased firing rate).

-

Administer this compound orally (p.o.) at the desired dose (e.g., 100 mg/kg).

-

After a suitable absorption period, re-apply NMDA iontophoretically and record the neuronal response.

-

Compare the NMDA-evoked response before and after this compound administration.

-

As a control, apply quisqualate and kainate to confirm that their effects are not altered by this compound.

Caption: Workflow for in vivo electrophysiology with iontophoresis.

Anticonvulsant Testing: Maximal Electroshock (MES) Model

This model is a standard for assessing the efficacy of potential antiepileptic drugs.

Objective: To determine the dose of this compound required to protect against seizures induced by maximal electroshock.

Animal Model:

-

Species: Mouse or Rat

Procedure:

-

Administer this compound via the desired route (p.o., i.v., or i.p.) at various doses to different groups of animals.

-

At the time of expected peak drug effect, deliver a brief, high-intensity electrical stimulus through corneal or ear-clip electrodes.

-

The stimulus is sufficient to induce a tonic hindlimb extension seizure in control animals.

-

Observe the animals for the presence or absence of the tonic hindlimb extension.

-

The ED50 is calculated as the dose at which 50% of the animals are protected from the tonic hindlimb extension.

References

- 1. This compound and CGP 39551: novel and potent competitive N-methyl-D-aspartate receptor antagonists with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The competitive NMDA receptor antagonists this compound and CGP 39551 are potent, orally-active anticonvulsants in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Electrophysiological characterization of a novel potent and orally active NMDA receptor antagonist: this compound and its ethylester CGP 39551 - PubMed [pubmed.ncbi.nlm.nih.gov]

CGP 37849: A Technical Guide for Investigating Synaptic Plasticity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of CGP 37849, a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist, as a critical tool for the study of synaptic plasticity. This document details its mechanism of action, presents quantitative data on its efficacy, outlines detailed experimental protocols for its use in long-term potentiation (LTP) and long-term depression (LTD) studies, and visualizes the key signaling pathways and experimental workflows involved.

Core Concepts: Mechanism of Action and Selectivity

This compound, chemically known as (E)-(±)-2-amino-4-methyl-5-phosphono-3-pentenoic acid, is a highly potent and selective competitive antagonist of the NMDA receptor.[1][2][3] It exerts its effects by binding to the glutamate (B1630785) recognition site on the NMDA receptor, thereby preventing the binding of the endogenous agonist glutamate and inhibiting ion channel activation.[1] This competitive antagonism is reversible and selective for NMDA receptors, with little to no activity at other glutamate receptor subtypes such as AMPA and kainate receptors.[1][3]

The NMDA receptor is a crucial player in synaptic plasticity, the cellular mechanism underlying learning and memory. Its activation leads to an influx of Ca²⁺ into the postsynaptic neuron, initiating signaling cascades that result in either a long-lasting enhancement of synaptic transmission (LTP) or a long-lasting depression (LTD). By blocking the NMDA receptor, this compound allows researchers to dissect the specific contribution of this receptor to the induction and maintenance of these forms of synaptic plasticity.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters of this compound, providing a basis for experimental design and data interpretation.

| Parameter | Value | Species/Preparation | Reference |

| Binding Affinity (Ki) | |||

| NMDA-sensitive [³H]-glutamate binding | 220 nM | Rat brain postsynaptic density fractions | [1][3] |

| [³H]-CPP (competitive NMDA antagonist) binding | 35 nM | Rat brain membranes | [2] |

| Functional Inhibition (IC₅₀) | |||

| NMDA-evoked whole-cell currents | 189 ± 9 nM | Cultured mouse spinal neurons | |

| In Vivo Efficacy (ED₅₀) | |||

| Suppression of electroshock-induced seizures (oral) | 8 - 22 mg/kg | Mice and rats | [4] |

| Suppression of electroshock-induced seizures (i.v./i.p.) | 0.4 - 2.4 mg/kg | Mice and rats | [4] |

| Facilitation of passive-avoidance task | 0.3 mg/kg | Mice | [5] |

| Impairment of passive-avoidance task | 30 mg/kg | Mice | [5] |

Signaling Pathways and Experimental Workflows

To effectively utilize this compound as a research tool, a clear understanding of the signaling pathways it modulates and the experimental workflows in which it is applied is essential.

Signaling Pathways in Synaptic Plasticity

The following diagrams, generated using the DOT language, illustrate the central role of the NMDA receptor in LTP and LTD and how this compound intervenes in these processes.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effect of this compound on LTP in hippocampal slices.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to study synaptic plasticity.

Electrophysiological Recording of LTP in Hippocampal Slices

This protocol describes the induction and recording of LTP in the CA1 region of the hippocampus and the use of this compound to assess the role of NMDA receptors.

Materials:

-

Rat or mouse hippocampal slices (350-400 µm thick)

-

Artificial cerebrospinal fluid (ACSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2.5 CaCl₂, 1.3 MgSO₄, saturated with 95% O₂/5% CO₂.

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Recording chamber with perfusion system

-

Stimulating and recording electrodes

-

Electrophysiology rig (amplifier, digitizer, data acquisition software)

Methodology:

-

Slice Preparation and Recovery: Prepare hippocampal slices using a vibratome in ice-cold, oxygenated ACSF. Allow slices to recover for at least 1 hour in an interface or submerged chamber containing oxygenated ACSF at room temperature (20-25°C).

-

Electrode Placement: Transfer a slice to the recording chamber perfused with oxygenated ACSF at 30-32°C. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: After obtaining a stable fEPSP, record baseline responses every 30 seconds for at least 20 minutes. The stimulation intensity should be set to elicit an fEPSP with an amplitude that is 30-50% of the maximum.

-

Application of this compound: For the experimental group, switch the perfusion to ACSF containing the desired concentration of this compound (e.g., 1-10 µM). For the control group, perfuse with ACSF containing the vehicle (e.g., DMSO at the same final concentration). Allow the drug to perfuse for at least 20 minutes to ensure equilibration in the tissue.

-

LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz for 1 second, separated by 20 seconds.

-

Post-Induction Recording: Continue to record fEPSPs every 30 seconds for at least 60 minutes after HFS to monitor the potentiation of the synaptic response.

-

Data Analysis: Measure the slope of the fEPSP. Normalize the slope values to the average baseline slope. Plot the normalized fEPSP slope over time to visualize the induction and maintenance of LTP. Compare the magnitude of LTP between the control and this compound-treated groups.

Induction of Long-Term Depression (LTD)

This protocol outlines the induction of LTD and the use of this compound to confirm its NMDA receptor dependence.

Methodology:

-

Follow steps 1-4 from the LTP protocol.

-

LTD Induction: Induce LTD using a low-frequency stimulation (LFS) protocol, such as 900 pulses at 1 Hz.

-

Post-Induction Recording and Data Analysis: Follow steps 6 and 7 from the LTP protocol to monitor and analyze the depression of the synaptic response.

Conclusion

This compound is a powerful and selective tool for elucidating the role of NMDA receptors in the complex processes of synaptic plasticity. Its competitive and reversible nature allows for precise temporal control in experiments, making it an invaluable asset for researchers in neuroscience and drug development. The quantitative data, signaling pathway diagrams, and detailed protocols provided in this guide offer a solid foundation for designing and interpreting experiments aimed at understanding the molecular underpinnings of learning and memory.

References

- 1. This compound and CGP 39551: novel and potent competitive N-methyl-D-aspartate receptor antagonists with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Novel NMDA Receptor Antagonists this compound and CGP 39551: Potency, Selectivity, and Therapeutic Potential [synapse.patsnap.com]

- 4. The competitive NMDA receptor antagonists this compound and CGP 39551 are potent, orally-active anticonvulsants in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The memory-facilitating effects of the competitive NMDA-receptor antagonist this compound are steroid-sensitive, whereas its memory-impairing effects are not - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Role of NMDA Receptors in Disease with CGP 37849: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the N-methyl-D-aspartate (NMDA) receptor antagonist, CGP 37849. It details its mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols for its evaluation, and visualizes relevant biological pathways and experimental workflows. This document is intended to serve as a core resource for researchers investigating the therapeutic potential of NMDA receptor modulation in various disease states.

Introduction to this compound and NMDA Receptors

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1][2] However, dysregulation of NMDA receptor activity, leading to excessive calcium influx, is implicated in the pathophysiology of numerous neurological and psychiatric disorders, including epilepsy, ischemic brain damage, and neurodegenerative diseases.[1][2]

This compound, chemically known as DL-(E)-2-amino-4-methyl-5-phosphono-3-pentenoic acid, is a potent and selective competitive antagonist of the NMDA receptor.[1][3] It acts by competing with the endogenous co-agonist glutamate at its binding site on the GluN2 subunit of the NMDA receptor complex.[1][2] This competitive antagonism prevents the ion channel from opening, thereby inhibiting the influx of calcium and sodium ions. A significant advantage of this compound is its oral bioavailability, making it a valuable tool for in vivo studies and a potential candidate for therapeutic development.[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound from various in vitro and in vivo studies, providing a comparative overview of its potency and efficacy.

| Parameter | Value | Assay | Tissue/Model | Reference |

| Ki | 220 nM | L-[3H]-glutamate binding | Rat brain postsynaptic density fractions | [1][2] |

| Ki | 35 nM | [3H]-CPP binding | Rat brain postsynaptic density fractions | [1][3] |

| IC50 | 0.18 ± 0.01 µM | Inhibition of NMDA-induced peak currents | Cultured hippocampal neurons | [5] |

| IC50 | 1.26 ± 0.19 µM | Inhibition of NMDA-induced plateau currents | Cultured hippocampal neurons | [5] |

| IC50 | 0.37 ± 0.04 µM | Inhibition of Long-Term Potentiation (LTP) | Rat hippocampal slices (CA1) | [5] |

Table 1: In Vitro Binding Affinity and Potency of this compound

| Animal Model | Administration Route | ED50 | Seizure Model | Reference |

| Mouse | Oral (p.o.) | 21 mg/kg | Maximal Electroshock (MES) | [1][3] |

| Mouse | Oral (p.o.) | 35.2 µmol/kg | Sound-induced seizures (DBA/2 mice) | [6] |

| Mouse | Intraperitoneal (i.p.) | 3.40 µmol/kg | Sound-induced seizures (DBA/2 mice) | [6] |

| Rat | Oral (p.o.) | 8 - 22 mg/kg | Maximal Electroshock (MES) | [4] |

| Rat | Intravenous (i.v.) | 0.4 - 2.4 mg/kg | Maximal Electroshock (MES) | [4] |

| Rat | Intraperitoneal (i.p.) | 0.4 - 2.4 mg/kg | Maximal Electroshock (MES) | [4] |

| Rat | Oral (p.o.) | 100 mg/kg | Antagonism of NMDA-induced firing | [7] |

Table 2: In Vivo Anticonvulsant Efficacy of this compound

Signaling Pathways and Experimental Workflows

NMDA Receptor Signaling in Excitotoxicity

Overactivation of NMDA receptors leads to excessive calcium influx, triggering a cascade of intracellular events that culminate in neuronal cell death, a process known as excitotoxicity. This is a common pathological mechanism in stroke and neurodegenerative diseases. The following diagram illustrates this detrimental signaling pathway.

Caption: NMDA receptor-mediated excitotoxicity pathway.

Experimental Workflow for In Vivo Anticonvulsant Screening

The maximal electroshock (MES) seizure model is a widely used preclinical assay to screen for potential anticonvulsant compounds. The following diagram outlines the typical workflow for evaluating a test compound like this compound in this model.

Caption: Workflow for in vivo anticonvulsant screening.

Detailed Experimental Protocols

Radioligand Binding Assay for NMDA Receptor

Objective: To determine the binding affinity (Ki) of this compound for the NMDA receptor.

Materials:

-

Rat brain tissue (cortex or hippocampus)

-

Tritiated NMDA receptor antagonist radioligand (e.g., [3H]-CPP)

-

This compound

-

Non-labeled glutamate or a potent NMDA receptor antagonist for non-specific binding determination

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Homogenizer

-

Centrifuge

-

Glass fiber filters

-

Scintillation counter and vials

-

Scintillation fluid

Methodology:

-

Membrane Preparation:

-

Dissect and homogenize rat brain tissue in ice-cold binding buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspending in fresh binding buffer and repeating the centrifugation step.

-

Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

Set up assay tubes containing:

-

A fixed concentration of the radioligand (e.g., [3H]-CPP).

-

Increasing concentrations of this compound.

-

For non-specific binding, a high concentration of a non-labeled NMDA receptor ligand.

-

The prepared membrane suspension.

-

-

Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters under vacuum.

-

Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Electrophysiology in Hippocampal Slices

Objective: To assess the effect of this compound on NMDA receptor-mediated synaptic transmission and plasticity (e.g., Long-Term Potentiation).

Materials:

-

Young adult rats or mice

-

Vibrating microtome (vibratome)

-

Artificial cerebrospinal fluid (aCSF)

-

Recording chamber for brain slices

-

Glass microelectrodes

-

Electrophysiology rig with amplifier and data acquisition system

-

This compound

-

NMDA

Methodology:

-

Slice Preparation:

-

Anesthetize and decapitate the animal.

-

Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

-

Prepare coronal or sagittal hippocampal slices (e.g., 300-400 µm thick) using a vibratome.

-

Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

-

-

Electrophysiological Recording:

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a controlled temperature (e.g., 30-32°C).

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Obtain a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

-

Drug Application and LTP Induction:

-

To assess the effect on NMDA-evoked responses, bath-apply NMDA and record the change in the baseline potential. Then, co-apply this compound with NMDA to observe the antagonistic effect.[1]

-

To investigate the effect on LTP, after establishing a stable baseline, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).

-

To test the effect of this compound, perfuse the slice with a known concentration of the compound for a period before and during the HFS.

-

-

Data Analysis:

-

Measure the slope of the fEPSP to quantify synaptic strength.

-

Express the fEPSP slope as a percentage of the pre-LTP baseline.

-

Compare the magnitude of LTP in control slices versus slices treated with this compound.

-

Determine the IC50 of this compound for LTP inhibition by testing a range of concentrations.

-

Maximal Electroshock (MES) Seizure Model

Objective: To evaluate the in vivo anticonvulsant activity of this compound.

Materials:

-

Mice or rats

-

Electroconvulsive shock apparatus

-

Corneal electrodes

-

Topical anesthetic (e.g., 0.5% tetracaine)

-

Saline solution

-

This compound and vehicle control

Methodology:

-

Animal Preparation and Dosing:

-

Seizure Induction:

-

Observation and Scoring:

-

Data Analysis:

-

Divide the animals into groups receiving different doses of this compound.

-

For each dose, calculate the percentage of animals protected from the tonic hindlimb extension.

-

Determine the median effective dose (ED50), the dose that protects 50% of the animals, using probit analysis.[8]

-

Conclusion

This compound is a well-characterized, potent, and orally active competitive NMDA receptor antagonist. The data and protocols presented in this guide highlight its utility as a research tool for investigating the role of NMDA receptors in the pathophysiology of various central nervous system disorders. Its demonstrated anticonvulsant effects in preclinical models underscore its potential as a lead compound for the development of novel therapeutics for conditions such as epilepsy. Further research into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in other disease models, is warranted to fully elucidate its therapeutic potential.

References

- 1. This compound and CGP 39551: novel and potent competitive N-methyl-D-aspartate receptor antagonists with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel NMDA Receptor Antagonists this compound and CGP 39551: Potency, Selectivity, and Therapeutic Potential [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The competitive NMDA receptor antagonists this compound and CGP 39551 are potent, orally-active anticonvulsants in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential effects of NMDA-receptor antagonists on long-term potentiation and hypoxic/hypoglycaemic excitotoxicity in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticonvulsant activity of two orally active competitive N-methyl-D-aspartate antagonists, this compound and CGP 39551, against sound-induced seizures in DBA/2 mice and photically induced myoclonus in Papio papio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electrophysiological characterization of a novel potent and orally active NMDA receptor antagonist: this compound and its ethylester CGP 39551 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 10. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 11. benchchem.com [benchchem.com]

The Dawn of a Potent NMDA Receptor Antagonist: An In-depth Guide to the Early Research and Discovery of CGP 37849

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research and discovery of CGP 37849, a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist. The document delves into the initial in vitro and in vivo studies that established its pharmacological profile, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways and experimental workflows.

Core Discovery and Mechanism of Action

This compound, chemically known as DL-(E)-2-amino-4-methyl-5-phosphono-3-pentenoic acid, emerged from early drug discovery programs as a novel unsaturated analog of 2-amino-5-phosphonopentanoate (AP5), a known NMDA receptor antagonist.[1] Initial research efforts were focused on identifying compounds with high affinity and selectivity for the NMDA receptor, coupled with oral bioavailability, a significant limitation of earlier antagonists.

The primary mechanism of action of this compound is its competitive antagonism at the glutamate (B1630785) binding site of the NMDA receptor.[2][3] By binding to this site, it prevents the endogenous agonist, glutamate, from activating the receptor, thereby inhibiting the influx of Ca²⁺ ions into the neuron. This action underlies its observed anticonvulsant and neuroprotective properties.

Signaling Pathway of NMDA Receptor Antagonism by this compound

Quantitative Data Summary

The initial characterization of this compound yielded significant quantitative data establishing its potency and efficacy. These findings are summarized in the tables below.

Table 1: In Vitro Receptor Binding Affinity of this compound

| Radioligand | Preparation | Ki (nM) | Reference |

| L-[³H]-Glutamate | Rat brain postsynaptic density (PSD) fractions | 220 | [2][3] |

| [³H]-CPP | Rat brain postsynaptic density (PSD) fractions | 35 | [2][3] |

Ki (Inhibitor constant) is a measure of the binding affinity of an inhibitor. A lower Ki value indicates a higher affinity. [³H]-CPP is (±)-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonate, a selective NMDA receptor antagonist.

Table 2: In Vivo Anticonvulsant Potency of this compound in Rodents

| Species | Seizure Model | Route of Administration | ED₅₀ (mg/kg) | Reference |

| Mouse | Maximal Electroshock (MES) | Oral (p.o.) | 8 - 22 | [1] |

| Rat | Maximal Electroshock (MES) | Oral (p.o.) | 8 - 22 | [1] |

| Mouse | Maximal Electroshock (MES) | Intravenous (i.v.) | 0.4 - 2.4 | [1] |

| Rat | Maximal Electroshock (MES) | Intravenous (i.v.) | 0.4 - 2.4 | [1] |

| Mouse | Maximal Electroshock (MES) | Intraperitoneal (i.p.) | 0.4 - 2.4 | [1] |

| Rat | Maximal Electroshock (MES) | Intraperitoneal (i.p.) | 0.4 - 2.4 | [1] |

ED₅₀ (Median Effective Dose) is the dose of a drug that produces a therapeutic effect in 50% of the population.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments that were instrumental in the early characterization of this compound. These protocols are based on the available scientific literature from that period.

Radioligand Binding Assays

These assays were crucial for determining the binding affinity of this compound to the NMDA receptor.

Objective: To determine the inhibitor constant (Ki) of this compound for the NMDA receptor using competitive binding assays with radiolabeled ligands.

Experimental Workflow: Radioligand Binding Assay

Materials:

-

Rat forebrains

-

Sucrose solutions (various concentrations)

-

Triton X-100

-

HEPES buffer

-

Radioligands: L-[³H]-Glutamate, [³H]-CPP

-

This compound

-

Scintillation fluid

-

Glass fiber filters

Protocol:

-

Preparation of Postsynaptic Density (PSD) Fractions:

-

Homogenize rat forebrains in buffered sucrose.

-

Perform differential centrifugation to obtain a crude mitochondrial pellet.

-

Subject the pellet to osmotic shock and further centrifugation to isolate synaptosomes.

-

Treat the synaptosomal fraction with Triton X-100 to solubilize membranes, followed by centrifugation to pellet the PSD fraction.

-

Wash the PSD pellet to remove residual detergent.

-

-

Binding Assay:

-

In a multi-well plate, incubate the PSD fractions with a fixed concentration of the radioligand (L-[³H]-Glutamate or [³H]-CPP).

-

Add varying concentrations of this compound to the wells to compete with the radioligand for binding to the NMDA receptors.

-

Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold to separate the receptor-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of inhibition of radioligand binding against the concentration of this compound.

-

Determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

-

In Vitro Electrophysiology in Hippocampal Slices

This technique was employed to assess the functional antagonist activity of this compound on neuronal activity.

Objective: To determine the effect of this compound on NMDA-induced neuronal firing in CA1 pyramidal cells of rat hippocampal slices.

Materials:

-

Male Wistar rats

-

Artificial cerebrospinal fluid (aCSF)

-

This compound

-

NMDA

-

Quisqualate

-

Kainate

-

Vibratome

-

Recording chamber

-

Glass microelectrodes

-

Amplifier and data acquisition system

Protocol:

-

Preparation of Hippocampal Slices:

-

Anesthetize and decapitate a rat.

-

Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

-

Prepare transverse hippocampal slices (typically 400-500 µm thick) using a vibratome.

-

Transfer the slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.

-

-

Electrophysiological Recording:

-

Place a single slice in a recording chamber continuously perfused with oxygenated aCSF at a controlled temperature (e.g., 32-34°C).

-

Position a recording microelectrode in the CA1 pyramidal cell layer to record extracellular field potentials or perform whole-cell patch-clamp recordings to measure individual neuronal activity.

-

Use a stimulating electrode placed in the Schaffer collateral pathway to evoke synaptic responses.

-

-

Drug Application:

-

Establish a stable baseline recording of neuronal activity.

-

Apply NMDA via bath application or iontophoresis to induce an increase in the firing rate of CA1 neurons.

-

After observing a stable NMDA-induced response, co-apply this compound at various concentrations to the perfusion medium.

-

Record the changes in the NMDA-induced firing rate in the presence of this compound.

-

Perform washout experiments by perfusing the slice with drug-free aCSF to assess the reversibility of the antagonist effect.

-

To assess selectivity, test the effect of this compound on neuronal firing induced by other glutamate receptor agonists, such as quisqualate and kainate.

-

In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[4][5]

Objective: To determine the median effective dose (ED₅₀) of this compound required to protect rodents against seizures induced by maximal electroshock.

Materials:

-

Male mice or rats

-

Electroconvulsive shock apparatus with corneal electrodes

-

0.5% Tetracaine (B1683103) hydrochloride solution (topical anesthetic)

-

0.9% Saline solution

-

This compound

-

Vehicle control

Protocol:

-

Animal Preparation and Drug Administration:

-

Acclimatize the animals to the laboratory environment.

-

Administer this compound or the vehicle control to different groups of animals via the desired route (oral, intravenous, or intraperitoneal).

-

Allow for a predetermined pretreatment time to ensure peak drug effect.

-

-

Seizure Induction:

-

Apply a drop of topical anesthetic (0.5% tetracaine hydrochloride) to the corneas of each animal, followed by a drop of saline to ensure good electrical contact.

-

Place the corneal electrodes on the eyes of the restrained animal.

-

Deliver a suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds).

-

-

Observation and Endpoint:

-

Immediately after the stimulus, observe the animal for the characteristic seizure pattern, which includes a tonic hindlimb extension phase.

-

The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if this phase of the seizure is absent.

-

-

Data Analysis:

-

For each dose of this compound, calculate the percentage of animals protected from the tonic hindlimb extension.

-

Determine the ED₅₀ value using a statistical method such as probit analysis.

-

Conclusion

The early research and discovery of this compound marked a significant advancement in the field of neuroscience and pharmacology. Through a series of rigorous in vitro and in vivo experiments, this compound was identified as a potent, selective, and orally active competitive NMDA receptor antagonist. The foundational studies detailed in this guide not only established its potential as a therapeutic agent for neurological disorders such as epilepsy but also provided a valuable pharmacological tool for further elucidating the complex roles of the NMDA receptor in brain function and disease. The methodologies employed in its initial characterization remain fundamental to modern drug discovery and development.

References

- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Electrophysiological characterization of a novel potent and orally active NMDA receptor antagonist: this compound and its ethylester CGP 39551 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomous Effects of CGP 37849 on Learning and Memory in Rodent Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP 37849, a competitive N-methyl-D-aspartate (NMDA) receptor antagonist, has demonstrated complex, dose-dependent effects on learning and memory in various rodent models. At lower doses, it has been shown to facilitate memory, while higher doses typically induce impairment. This technical guide provides a comprehensive overview of the quantitative data from key behavioral paradigms, detailed experimental protocols, and the underlying signaling pathways. The information is intended to serve as a resource for researchers investigating the therapeutic potential and cognitive implications of NMDA receptor modulation.

Introduction

The NMDA receptor is a critical component in the mechanisms of synaptic plasticity, such as long-term potentiation (LTP), which is widely considered to be a cellular correlate of learning and memory.[1][2] Consequently, modulation of NMDA receptor activity presents a promising avenue for the development of cognitive enhancers and therapeutics for neurological disorders. This compound and its more potent D-enantiomer, CGP 40116, are competitive antagonists at the NMDA receptor, meaning they bind to the glutamate (B1630785) recognition site and prevent its activation.[1][3] Understanding the precise effects of these compounds on cognitive function in preclinical models is paramount for their potential translation to clinical applications. This guide synthesizes the available data on the effects of this compound and CGP 40116 on learning and memory in rodent models, with a focus on quantitative outcomes and detailed methodologies.

Quantitative Data Summary

The effects of this compound and its enantiomer CGP 40116 have been predominantly studied using the passive avoidance and Morris water maze tasks. The data consistently reveal a dose-dependent impact on memory performance.

Table 1: Effects of this compound and CGP 40116 on Passive Avoidance Task in Mice

| Compound | Rodent Model | Dosage (p.o.) | Administration Time | Key Metric | Result |

| This compound | Mice | 0.3 mg/kg | Pre-training | Step-through latency | Memory facilitation[4] |

| This compound | Mice | 30 mg/kg | Pre-training | Step-through latency | Memory impairment[4] |

| CGP 40116 | C57BL/6J Mice | 5 mg/kg | 4h before training | Step-through latency | No significant effect |

| CGP 40116 | C57BL/6J Mice | 10 mg/kg | 4h before training | Step-through latency | Significantly decreased latency (impaired memory) |

| CGP 40116 | C57BL/6J Mice | 20 mg/kg | 4h before training | Step-through latency | Significantly decreased latency (impaired memory) |

| CGP 40116 | C57BL/6J Mice | 20 mg/kg | Immediately after training | Step-through latency | No significant effect on memory maintenance |

Table 2: Effects of CGP 40116 on Morris Water Maze Task in Mice

| Rodent Model | Dosage (p.o.) | Administration Schedule | Key Metric | Result |

| C57BL/6J Mice | 5 mg/kg | 4h before each training session | Escape latency | No significant effect |

| C57BL/6J Mice | 10 mg/kg | 4h before each training session | Escape latency | Dose-dependently affected acquisition |

| C57BL/6J Mice | 20 mg/kg | 4h before each training session | Escape latency | Significantly increased escape latencies (impaired learning) |

| C57BL/6J Mice | 5, 10, 20 mg/kg | 4h before each training session | Swimming speed | Dose-dependently decreased swimming speed |

| C57BL/6J Mice | 5, 10, 20 mg/kg | 4h before each training session | Retention (Probe Test) | Impaired performance in both hidden and visible platform tasks |

Experimental Protocols

Detailed and consistent experimental design is crucial for the reproducibility of behavioral studies. The following sections outline the methodologies for the key experiments cited in this guide.

Passive Avoidance Task

This task assesses fear-motivated, long-term memory.

-

Apparatus: A two-compartment box with a light and a dark chamber connected by a guillotine door. The floor of the dark compartment is equipped with a grid capable of delivering a mild foot shock.

-

Procedure:

-

Training (Acquisition): The mouse is placed in the brightly lit compartment. After a brief habituation period, the guillotine door is opened. Once the mouse enters the dark compartment, the door is closed, and a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered. The latency to enter the dark compartment is recorded.

-